Acetonitrile, (methoxymethoxy)-

Vue d'ensemble

Description

Acetonitrile, also known as methyl cyanide, cyanomethane, and ethanenitrile, is a colorless liquid that is the simplest organic nitrile . It is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis .

Synthesis Analysis

Acetonitrile has been widely used in organic synthesis and is an important organic substance. It has led to the development of new methods for the synthesis of a variety of important compounds . In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis .Molecular Structure Analysis

The molecular formula of Acetonitrile is C2H3N . The structure of Acetonitrile is HC−C≡N .Chemical Reactions Analysis

Acetonitrile can be used as an important synthon in many types of organic reactions . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .Physical And Chemical Properties Analysis

Acetonitrile is a colorless liquid with a faint, distinct, fruity odor . It has a molar mass of 41.053 g·mol−1, a density of 0.786 g/cm3 at 25°C, a melting point of −46 to −44 °C, and a boiling point of 81.3 to 82.1 °C . It is miscible with water and most organic solvents .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(methoxymethoxy)acetonitrile:

Organic Synthesis

2-(Methoxymethoxy)acetonitrile is a valuable intermediate in organic synthesis. Its nitrile group can participate in various reactions, such as nucleophilic addition and substitution, making it useful for constructing complex molecules. This compound can be used to synthesize heterocyclic compounds, which are important in pharmaceuticals and agrochemicals .

Pharmaceutical Development

In pharmaceutical research, 2-(methoxymethoxy)acetonitrile serves as a building block for the synthesis of bioactive molecules. Its structural features allow for the creation of diverse pharmacophores, which can be further modified to enhance biological activity. This compound is particularly useful in the development of antiviral and anticancer agents .

Electrochemical Applications

Due to its good conductivity and stability, 2-(methoxymethoxy)acetonitrile is used in electrochemical applications. It can be employed as an electrolyte in batteries and capacitors, contributing to the development of high-performance energy storage devices. Its ability to form stable radicals also makes it suitable for use in electrochemical sensors .

Catalysis

This compound is utilized in catalytic processes, particularly in the formation of carbon-heteroatom bonds. It can act as a ligand or a reactant in catalytic cycles, facilitating the synthesis of complex organic molecules. Its role in catalysis is crucial for developing efficient and sustainable chemical processes .

Material Science

In material science, 2-(methoxymethoxy)acetonitrile is used to modify the properties of polymers and other materials. It can be incorporated into polymer matrices to enhance their mechanical and thermal properties. This modification is beneficial for creating advanced materials with specific functionalities, such as improved durability and resistance to environmental factors .

Agrochemical Research

The compound is also significant in agrochemical research, where it is used to synthesize pesticides and herbicides. Its ability to form stable and bioactive molecules makes it an excellent candidate for developing new agrochemicals that are effective and environmentally friendly .

Biochemical Studies

In biochemical research, 2-(methoxymethoxy)acetonitrile is used to study enzyme mechanisms and metabolic pathways. Its structural features allow it to act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation. This application is crucial for understanding biological processes and developing therapeutic strategies .

Environmental Chemistry

Finally, 2-(methoxymethoxy)acetonitrile is used in environmental chemistry for the detection and remediation of pollutants. Its reactivity and stability make it suitable for use in sensors that detect toxic substances in the environment. Additionally, it can be used in chemical processes that break down pollutants, contributing to environmental protection efforts .

Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Biomedical applications of methionine-based systems. Experimental and computational approaches of methoxy naphthylbithiophene derivatives. A ligand-free, powerful, and practical method for methoxylation of unactivated aryl bromides. Advanced formulation of methacryl- and acetyl-modified biomolecules. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Site-specific DNA post-synthetic modification. MeOx-TMS derivatization for GC-MS metabolic profiling of urine.

Safety And Hazards

Orientations Futures

The global acetonitrile market is projected to attain a valuation of US$ 292.23 million in 2023 and is estimated to reach US$ 499.17 million by 2033 while exhibiting a CAGR of 5.5% during the forecast period . The growth of the Acetonitrile market is attributed to its utilization across the pharmaceutical, and analytical industries .

Propriétés

IUPAC Name |

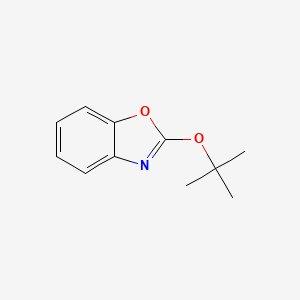

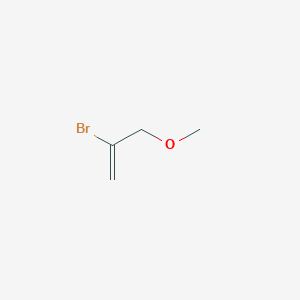

2-(methoxymethoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-6-4-7-3-2-5/h3-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDDMVNPBJHHHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

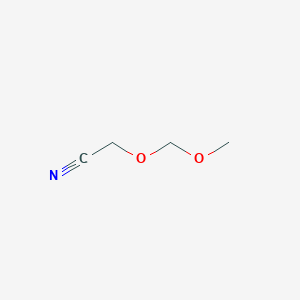

COCOCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599434 | |

| Record name | (Methoxymethoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetonitrile, (methoxymethoxy)- | |

CAS RN |

89426-76-6 | |

| Record name | (Methoxymethoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenol, 2-(4-methyl-5H-[1]benzopyrano[2,3-d]pyrimidin-2-yl)-](/img/structure/B3058350.png)

![Urea, N,N'-bis[5-(1,1-dimethylethyl)-3-isoxazolyl]-](/img/structure/B3058357.png)

![Ethyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B3058362.png)